
1-(phenoxyacetyl)-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Phenoxyacetyl)-4-phenylpiperazine (PAPP) is a chemical compound that belongs to the class of piperazine derivatives. PAPP has been extensively studied for its potential applications in scientific research.
作用機序
The mechanism of action of 1-(phenoxyacetyl)-4-phenylpiperazine involves its binding to the serotonin receptor, which leads to the activation of downstream signaling pathways. This results in the modulation of various physiological processes, including mood regulation, appetite, and sleep. 1-(phenoxyacetyl)-4-phenylpiperazine has also been found to have vasodilatory effects, which may be due to its ability to activate nitric oxide synthase.
Biochemical and Physiological Effects:
1-(phenoxyacetyl)-4-phenylpiperazine has been found to have various biochemical and physiological effects. 1-(phenoxyacetyl)-4-phenylpiperazine has been shown to increase serotonin release in the brain, which may contribute to its mood-regulating effects. 1-(phenoxyacetyl)-4-phenylpiperazine has also been found to have vasodilatory effects, which may be due to its ability to increase nitric oxide production. Additionally, 1-(phenoxyacetyl)-4-phenylpiperazine has been found to have anti-cancer properties, which may be due to its ability to induce apoptosis in cancer cells.
実験室実験の利点と制限
1-(phenoxyacetyl)-4-phenylpiperazine has several advantages for lab experiments, including its high potency and selectivity for the serotonin receptor. 1-(phenoxyacetyl)-4-phenylpiperazine also has good oral bioavailability, which makes it a useful tool for studying the effects of serotonin receptor activation in vivo. However, 1-(phenoxyacetyl)-4-phenylpiperazine has some limitations, including its potential for off-target effects and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on 1-(phenoxyacetyl)-4-phenylpiperazine. One potential area of research is the development of more selective and potent 1-(phenoxyacetyl)-4-phenylpiperazine analogs for use in scientific research. Another potential area of research is the investigation of the potential therapeutic applications of 1-(phenoxyacetyl)-4-phenylpiperazine in various diseases, including cardiovascular diseases and cancer. Additionally, further studies are needed to better understand the mechanism of action of 1-(phenoxyacetyl)-4-phenylpiperazine and its effects on various physiological processes.
合成法
1-(phenoxyacetyl)-4-phenylpiperazine can be synthesized through a multi-step process involving the reaction of phenoxyacetic acid with hydrazine to form 1-(phenoxyacetyl)hydrazine, followed by the reaction of 1-(phenoxyacetyl)hydrazine with phenylmagnesium bromide to form 1-(phenoxyacetyl)-4-phenylpiperazine.
科学的研究の応用
1-(phenoxyacetyl)-4-phenylpiperazine has been used in various scientific research studies, including studies on the central nervous system, cardiovascular system, and cancer. 1-(phenoxyacetyl)-4-phenylpiperazine has been found to have an affinity for the serotonin receptor, which plays a role in regulating mood, appetite, and sleep. 1-(phenoxyacetyl)-4-phenylpiperazine has also been studied for its potential use in treating cardiovascular diseases, as it has been found to have vasodilatory effects. Additionally, 1-(phenoxyacetyl)-4-phenylpiperazine has been investigated for its potential anti-cancer properties.
特性
IUPAC Name |
2-phenoxy-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-18(15-22-17-9-5-2-6-10-17)20-13-11-19(12-14-20)16-7-3-1-4-8-16/h1-10H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTNFTCWBYHLOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenoxyacetyl)-4-phenylpiperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

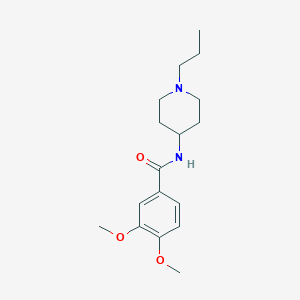
![1,3-diethyl-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868637.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea](/img/structure/B5868647.png)
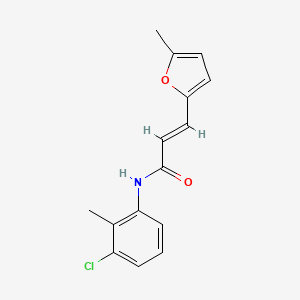
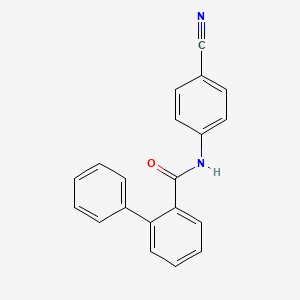

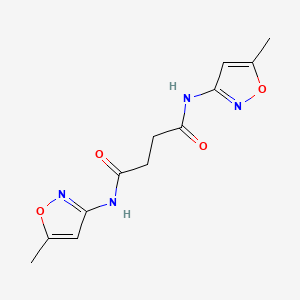

![3-(4-isopropylphenyl)-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5868682.png)
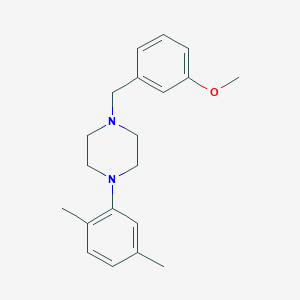
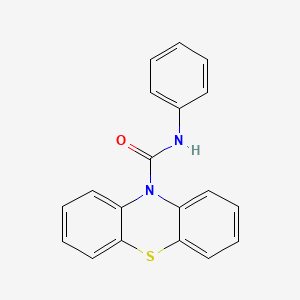

![N-(4-ethoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5868708.png)
![4-{[4-(tert-butylamino)-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5868717.png)